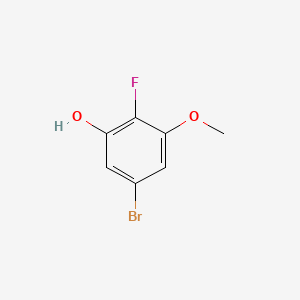

5-Bromo-2-fluoro-3-methoxyphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-2-fluoro-3-methoxyphenol is a chemical compound with the molecular formula C7H6BrFO2 . It has a molecular weight of 221.02 .

Synthesis Analysis

The synthesis of a similar compound, 5-bromo-2-methoxyphenol, involves three steps of reactions: acetylation protection on the phenolic hydroxyl by use of acetic anhydride, bromination by use of bromine under the catalysis of iron powder, and finally deacetylation .Molecular Structure Analysis

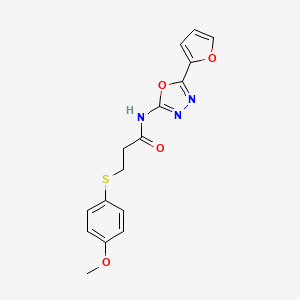

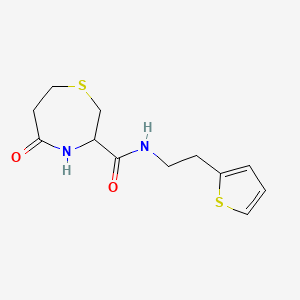

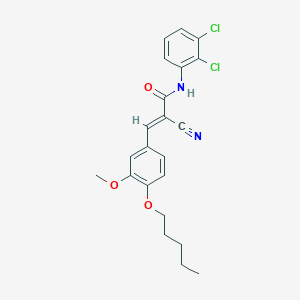

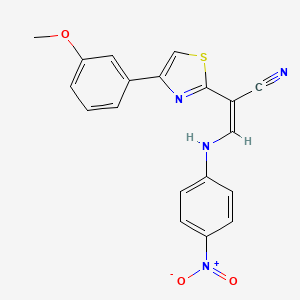

The molecular structure of 5-Bromo-2-fluoro-3-methoxyphenol consists of a phenol group with bromine, fluorine, and methoxy functional groups attached to the benzene ring .Physical And Chemical Properties Analysis

5-Bromo-2-fluoro-3-methoxyphenol has a predicted density of 1.671±0.06 g/cm3 and a predicted boiling point of 264.3±35.0 °C .科学的研究の応用

Synthesis of Bioactive Natural Products

5-Bromo-2-fluoro-3-methoxyphenol: is a valuable building block in the synthesis of bioactive natural products. Its unique structure allows for the creation of complex molecules that can exhibit a range of biological activities, including anti-tumor and anti-inflammatory effects .

Development of Conducting Polymers

This compound is also instrumental in the development of conducting polymers. These polymers have significant applications in electronics and materials science due to their ability to conduct electricity while maintaining the flexibility of plastic .

Antioxidants in Industrial Applications

In the industrial sector, 5-Bromo-2-fluoro-3-methoxyphenol can be used as an antioxidant. Antioxidants are crucial in preventing the degradation of materials, thereby extending the life of products such as plastics, adhesives, and coatings .

Ultraviolet Absorbers

The compound’s phenolic structure makes it an excellent candidate for use as an ultraviolet (UV) absorber. UV absorbers are essential in protecting materials and skin from the harmful effects of UV radiation .

Flame Retardants

Due to its halogenated nature, 5-Bromo-2-fluoro-3-methoxyphenol can be applied as a flame retardant. It helps in reducing the flammability of materials, which is a critical safety feature in various consumer products .

Pharmaceutical Intermediates

It serves as an important intermediate in the pharmaceutical industry. For instance, it has been mentioned as a precursor in the synthesis of depressor aliskiren , highlighting its role in the creation of vital medications .

作用機序

Target of Action

5-Bromo-2-fluoro-3-methoxyphenol is a complex organic compound that plays a significant role in various chemical reactions. , a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Mode of Action

It’s worth noting that compounds with similar structures are often involved in electrophilic substitution reactions . These reactions occur readily due to excessive π-electrons delocalization , which is a characteristic feature of aromatic compounds like 5-Bromo-2-fluoro-3-methoxyphenol.

Biochemical Pathways

It’s known that similar compounds play a crucial role in the protodeboronation of alkyl boronic esters , a valuable transformation in organic synthesis .

Result of Action

Similar compounds have been reported to have diverse biological activities , suggesting that 5-Bromo-2-fluoro-3-methoxyphenol could potentially have a wide range of effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of 5-Bromo-2-fluoro-3-methoxyphenol can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura coupling, a reaction in which similar compounds are often involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

特性

IUPAC Name |

5-bromo-2-fluoro-3-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVQZTMYLZONSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1F)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-fluoro-3-methoxyphenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2929352.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2929360.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/no-structure.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2929364.png)

![Methyl 4-((6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2929367.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide](/img/structure/B2929370.png)